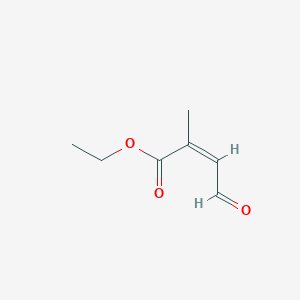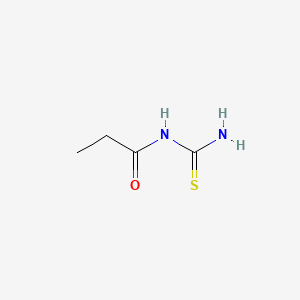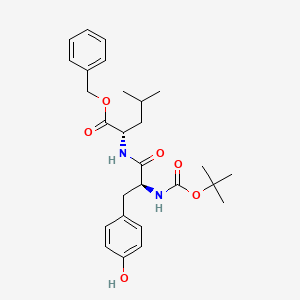
Boc-Tyr-Leu-OBn
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-Tyr-Leu-OBn is a synthetic peptide compound composed of three amino acids: tyrosine, leucine, and a benzyl ester. The term “Boc” refers to the tert-butyloxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amino group of tyrosine during the synthesis process. This compound is often used in research and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Boc-Tyr-Leu-OBn is typically synthesized using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, tyrosine, to a solid resin. The Boc protecting group is used to protect the amino group of tyrosine. The subsequent amino acids, leucine and the benzyl ester, are then sequentially added to the growing peptide chain. The Boc group is removed using trifluoroacetic acid (TFA), and the peptide is cleaved from the resin using a suitable cleavage reagent .
Industrial Production Methods
In industrial settings, this compound is produced using automated peptide synthesizers that follow the same SPPS methodology. These machines allow for the efficient and scalable production of peptides by automating the repetitive steps of amino acid coupling and deprotection .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-Tyr-Leu-OBn undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like TFA.
Substitution: Reaction with nucleophiles to form substituted derivatives.
Oxidation and Reduction: Modifications of the peptide backbone or side chains.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like hydrogen peroxide.
Major Products Formed
The major products formed from these reactions include deprotected peptides, substituted derivatives, and oxidized or reduced forms of the peptide .
Applications De Recherche Scientifique
Boc-Tyr-Leu-OBn has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its role in protein-protein interactions and enzyme activity.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a model compound for studying peptide-based drugs.
Industry: Utilized in the development of biomaterials and as a standard in analytical techniques
Mécanisme D'action
The mechanism of action of Boc-Tyr-Leu-OBn involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Boc-Tyr-Leu-OMe
- Boc-Tyr-Leu-OH
- Boc-Tyr-Leu-NH2
Uniqueness
Boc-Tyr-Leu-OBn is unique due to the presence of the benzyl ester group, which imparts specific chemical properties and reactivity. This makes it particularly useful in certain synthetic and analytical applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C27H36N2O6 |
|---|---|
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
benzyl (2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C27H36N2O6/c1-18(2)15-23(25(32)34-17-20-9-7-6-8-10-20)28-24(31)22(29-26(33)35-27(3,4)5)16-19-11-13-21(30)14-12-19/h6-14,18,22-23,30H,15-17H2,1-5H3,(H,28,31)(H,29,33)/t22-,23-/m0/s1 |
Clé InChI |
SVINFKSLOMLCGB-GOTSBHOMSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]-](/img/structure/B13786674.png)
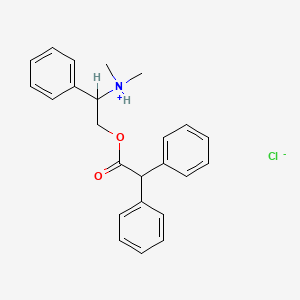
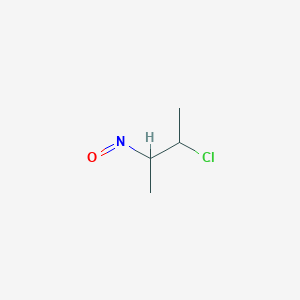
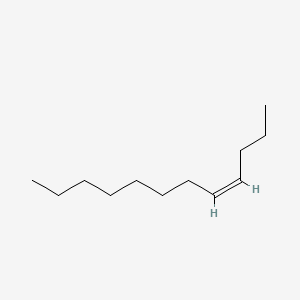

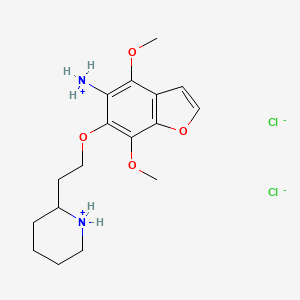
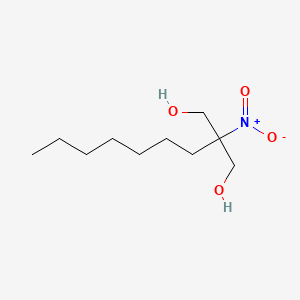
![disodium;barium(2+);N-[7-[(3-methylphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13786733.png)
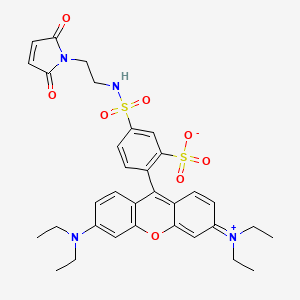
![tert-butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate](/img/structure/B13786738.png)

